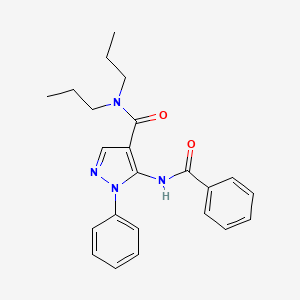![molecular formula C14H13ClFN3O3S B5002291 N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as Compound X, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.
Mechanism of Action
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X works by inhibiting a specific enzyme called enzyme X. Enzyme X is involved in various biological processes such as cell division, signal transduction, and metabolism. By inhibiting enzyme X, this compound X can modulate these processes and affect various physiological and biochemical functions.
Biochemical and Physiological Effects:
This compound X has various biochemical and physiological effects, which include:
1. Inhibition of Cell Division: this compound X inhibits the growth of cancer cells by inhibiting cell division.
2. Modulation of Signal Transduction: this compound X modulates signal transduction by inhibiting specific enzymes that are involved in this process.
3. Regulation of Metabolism: this compound X regulates metabolism by inhibiting specific enzymes that are involved in this process.
Advantages and Limitations for Lab Experiments
The advantages and limitations of using N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X in lab experiments include:
Advantages:
1. Specificity: this compound X is a specific inhibitor of enzyme X, which makes it a valuable tool for studying the role of this enzyme in different biological processes.
2. Potency: this compound X is a potent inhibitor of enzyme X, which makes it effective at low concentrations.
3. Versatility: this compound X can be used to study various biological processes, making it a versatile tool for scientific research.
Limitations:
1. Toxicity: this compound X can be toxic to cells at high concentrations, which can limit its use in certain experiments.
2. Specificity: this compound X is specific to enzyme X, which can limit its use in experiments where other enzymes are involved.
3. Availability: this compound X is not widely available, which can limit its use in certain experiments.
Future Directions
The future directions of research on N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X include:
1. Development of New Inhibitors: Researchers are working on developing new inhibitors of enzyme X that are more potent and selective than this compound X.
2. Identification of New Targets: Researchers are trying to identify new targets for this compound X, which can expand its use in scientific research.
3. Clinical Trials: Researchers are exploring the potential use of this compound X in clinical trials for the treatment of various diseases.
Conclusion:
In conclusion, this compound X is a valuable tool for scientific research, which has been extensively used to study various biological processes. It is a potent inhibitor of a specific enzyme, which makes it effective at low concentrations. This compound X has various biochemical and physiological effects, which include the inhibition of cell division, modulation of signal transduction, and regulation of metabolism. While it has advantages such as specificity, potency, and versatility, it also has limitations such as toxicity, specificity, and availability. The future directions of research on this compound X include the development of new inhibitors, identification of new targets, and clinical trials.
Synthesis Methods
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X can be synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridineyl chloride. This intermediate is then reacted with 5-[(dimethylamino)sulfonyl]-2-fluorobenzoic acid to form this compound X.
Scientific Research Applications
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X has been extensively used in scientific research as a tool to study various biological processes. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in different biological processes. Some of the scientific research applications of this compound X include:
1. Cancer Research: this compound X has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is involved in cell division.
2. Neurological Disorders: this compound X has been shown to be effective in treating neurological disorders such as Parkinson's disease and Alzheimer's disease by targeting specific enzymes that are involved in these disorders.
3. Cardiovascular Diseases: this compound X has been shown to be effective in treating cardiovascular diseases such as hypertension and atherosclerosis by targeting specific enzymes that are involved in these diseases.
properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-19(2)23(21,22)9-5-6-11(16)10(8-9)14(20)18-12-4-3-7-17-13(12)15/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYEPAPBXLVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5002210.png)
![dimethyl 2-(isonicotinoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5002221.png)
![N-{3-[(2-naphthylamino)carbonyl]phenyl}-2-selenophenecarboxamide](/img/structure/B5002223.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)](/img/structure/B5002231.png)

![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5002253.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5002256.png)

![2-[(2,4-dichlorophenoxy)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate](/img/structure/B5002264.png)
![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)propanamide](/img/structure/B5002283.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B5002298.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)
